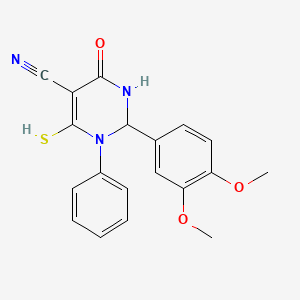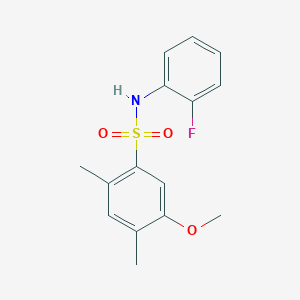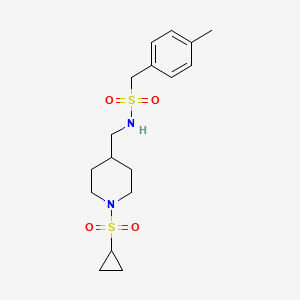
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a cyclopropylsulfonyl group, and a p-tolyl group, which contribute to its unique chemical properties and potential biological activities.
Applications De Recherche Scientifique
Sulfonamide Inhibitors and Chemical Synthesis
- Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics, used for the therapy of bacterial infections caused by various microorganisms. They have also found applications in other areas such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamide structures has been exploited in various chemical syntheses and medicinal chemistry applications, suggesting potential utility in developing new therapeutic agents or chemical processes (Gulcin & Taslimi, 2018).
Environmental and Microbial Degradation
- Research into the microbial degradation of polyfluoroalkyl chemicals highlights the complexity of environmental processes affecting synthetic compounds. This area underscores the importance of understanding the environmental fate and degradation pathways of chemicals, which could be relevant for assessing the environmental impact and degradation potential of "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide" (Liu & Mejia Avendaño, 2013).
Drug Delivery and Nanoformulations
- The development of suitable delivery systems for small organic compounds for therapeutic applications, including cardiovascular diseases, highlights the potential for novel sulfonamide derivatives in medical applications. This research area might offer insights into how "this compound" could be utilized in drug formulation and delivery systems (Geldenhuys et al., 2017).
Methane Oxidation and Microbial Activity
- Studies on the anaerobic oxidation of methane (AOM) mediated by microbial communities and the synthesis of cyclic compounds containing aminobenzenesulfonamide demonstrate the chemical's relevance in microbial processes and organic synthesis. These insights could suggest applications in biotechnological processes, environmental remediation, or the synthesis of novel organic compounds with specific functionalities (Niemann & Elvert, 2008; Kaneda, 2020).
Mécanisme D'action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various biological targets. The specific targets of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide” would depend on the specific functional groups present in the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation, using reagents such as cyclopropylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the p-Tolyl Group: The p-tolyl group is attached through a nucleophilic substitution reaction, often using p-toluenesulfonyl chloride and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the p-tolyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring or the p-tolyl group.
Reduction: Reduced forms of the sulfonyl groups, potentially leading to sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or mechanical properties.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.
Receptor Binding: It may interact with specific biological receptors, influencing cellular signaling pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly for targeting specific diseases or conditions.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Comparaison Avec Des Composés Similaires
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(phenyl)methanesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(methyl)methanesulfonamide: Similar structure but with a methyl group instead of a p-tolyl group.
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(benzyl)methanesulfonamide: Similar structure but with a benzyl group instead of a p-tolyl group.
Uniqueness: N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropylsulfonyl and piperidine moieties also contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-14-2-4-16(5-3-14)13-24(20,21)18-12-15-8-10-19(11-9-15)25(22,23)17-6-7-17/h2-5,15,17-18H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJFAUFZFIHEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
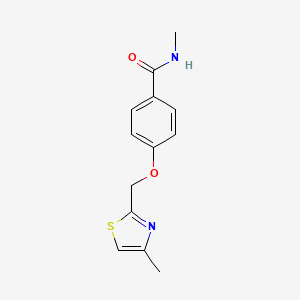
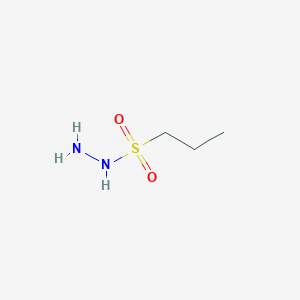
![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)
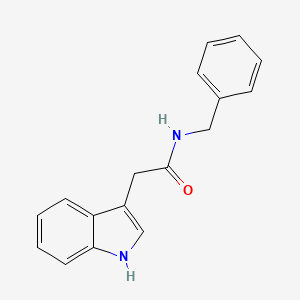
![2-(2H-1,3-benzodioxol-5-yl)-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2512562.png)
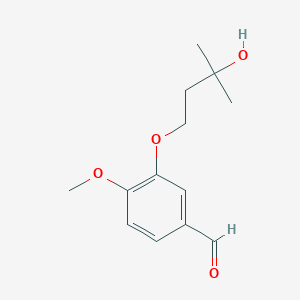
![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)
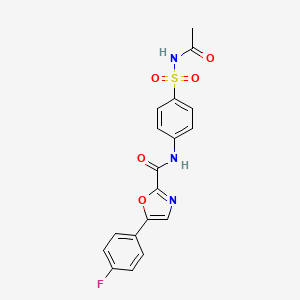
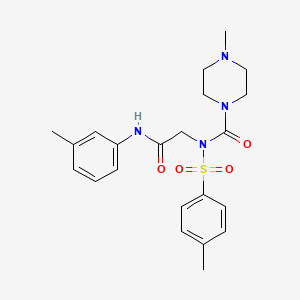
![10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2512571.png)
